molecular formula C24H26N4O4 B11293637 Ethyl 4-{2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxylate

Ethyl 4-{2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxylate

Cat. No.: B11293637
M. Wt: 434.5 g/mol
InChI Key: GNOMJRVGTQJTGA-UHFFFAOYSA-N
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Description

ETHYL 4-{[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)CARBAMOYL]METHYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound with a molecular formula of C22H23N3O3 and a molecular weight of 377.44 g/mol . This compound features a piperazine ring substituted with an oxazole moiety and a diphenyl group, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)CARBAMOYL]METHYL}PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactionsThe piperazine ring is then incorporated, and the final step involves the esterification to form the ethyl carboxylate group .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)CARBAMOYL]METHYL}PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction could produce amines or alcohols, and substitution reactions might result in various substituted derivatives .

Scientific Research Applications

ETHYL 4-{[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)CARBAMOYL]METHYL}PIPERAZINE-1-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-{[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)CARBAMOYL]METHYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and oxazole-containing molecules, such as:

Uniqueness

ETHYL 4-{[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)CARBAMOYL]METHYL}PIPERAZINE-1-CARBOXYLATE is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

ethyl 4-[2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl]piperazine-1-carboxylate

InChI

InChI=1S/C24H26N4O4/c1-2-31-24(30)28-15-13-27(14-16-28)17-20(29)25-23-26-21(18-9-5-3-6-10-18)22(32-23)19-11-7-4-8-12-19/h3-12H,2,13-17H2,1H3,(H,25,26,29)

InChI Key

GNOMJRVGTQJTGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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